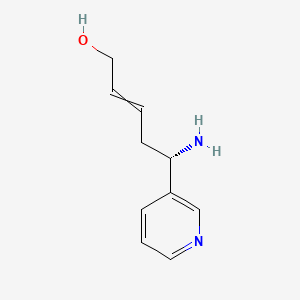![molecular formula C30H30ClNO4S B590521 Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate CAS No. 1187586-82-8](/img/structure/B590521.png)
Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate is an impurity of Montelukast . Montelukast is a leukotriene D4-receptor antagonist used in the treatment of allergies and asthma .
Molecular Structure Analysis
The molecular formula of Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate is C30H30ClNO4S . The IUPAC name is 2-[2-[(E)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]prop-2-enyl]phenyl]propan-2-ol;methanesulfonic acid .Physical And Chemical Properties Analysis
The molecular weight of Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate is 536.08 . More detailed physical and chemical properties were not available in the resources.Aplicaciones Científicas De Investigación
Analytical Method Development : A study developed an RP-HPLC-PDA method for the simultaneous quantification of Montelukast, among other drugs, highlighting its significance in analytical chemistry (Mamatha & Devanna, 2018).
Pharmaceutical Preparation Analysis : Research on high-performance thin-layer chromatography (HPTLC) for determining Montelukast Sodium in pharmaceutical preparations underscores its relevance in pharmaceutical quality control (Sane et al., 2004).
Crystal Structure Elucidation : The study of Montelukast's crystal structure contributes to a deeper understanding of its molecular interactions, aiding in pharmaceutical development (Thun et al., 2009).
Synthesis and Characterization : Research focusing on the identification, synthesis, and characterization of Montelukast impurities is crucial for ensuring the purity and efficacy of the drug (Saravanan et al., 2008).
Pharmacokinetics and Metabolic Profiling : Studies on the metabolic profiles and pharmacokinetics of Montelukast in human plasma and bile provide insights into its metabolism, essential for understanding its therapeutic effects and safety profile (Balani et al., 1997).
Neuropharmacological Effects : Research demonstrating Montelukast's potential in ameliorating Aβ1-42-induced memory impairment and neuroinflammatory responses in mice suggests its possible application in treating neurological conditions like Alzheimer's disease (Lai et al., 2014).
Wound Healing Applications : A study on the effects of Montelukast on burn wound healing in a rat model indicates its potential application in enhancing the healing process of burns (Turtay et al., 2010).
Gastrointestinal Applications : Montelukast's efficacy in treating dyspeptic children with duodenal eosinophilia highlights its potential application in gastrointestinal disorders (Friesen et al., 2004).
Antioxidant Properties : The gastroprotective and antioxidant effects of Montelukast on indomethacin-induced gastric ulcer in rats demonstrate its potential as a protective agent against oxidative stress-related gastric damage (Dengiz et al., 2007).
Drug Delivery Research : The development of an electrosprayed Montelukast/poly (lactic-co-glycolic acid) particle-based coating for the prevention of in-stent restenosis illustrates its application in advanced drug delivery systems (Zamani et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[2-[(E)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]prop-2-enyl]phenyl]propan-2-ol;methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO.CH4O3S/c1-29(2,32)27-12-4-3-10-23(27)11-6-9-21-7-5-8-22(19-21)13-17-26-18-15-24-14-16-25(30)20-28(24)31-26;1-5(2,3)4/h3-10,12-20,32H,11H2,1-2H3;1H3,(H,2,3,4)/b9-6+,17-13+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQCEXXVURWSMU-BVWTYKKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CC=CC2=CC(=CC=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O.CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1C/C=C/C2=CC(=CC=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O.CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

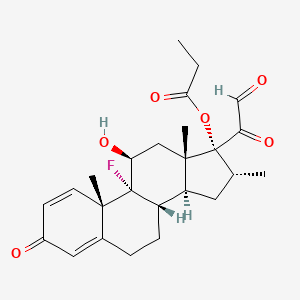
![4-[2-(4-Hexylphenyl)pyrimidin-5-yl]phenol](/img/structure/B590440.png)
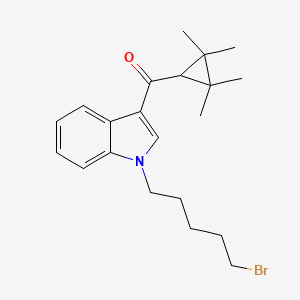


![4-[(3-Methylbutyl)sulfanyl]pyridine 1-oxide](/img/structure/B590446.png)
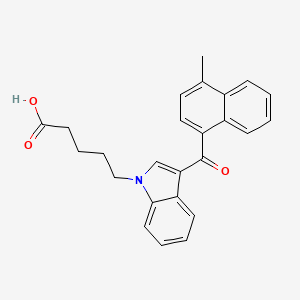
![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile](/img/no-structure.png)
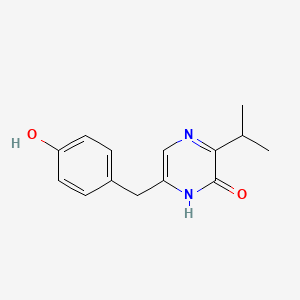
![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B590453.png)

